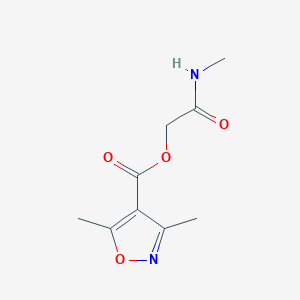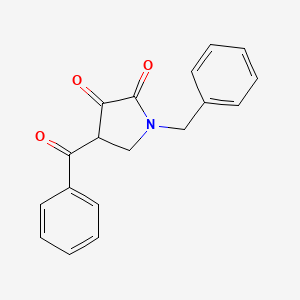
4-Benzoyl-1-benzylpyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione typically involves the reaction of benzylamine with maleic anhydride, followed by cyclization and benzoylation steps . The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and catalysts like p-toluenesulfonic acid (p-TsOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyl-1-benzylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl alcohols .
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-1-benzylpyrrolidine-2,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Pyrrolizine: Another pyrrolidine derivative with significant biological activities.
Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
4-Benzoyl-1-benzylpyrrolidine-2,3-dione is unique due to its specific benzoyl and benzyl substitutions, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile intermediate in the synthesis of complex molecules and its application in medicinal chemistry .
Eigenschaften
CAS-Nummer |
7399-20-4 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
4-benzoyl-1-benzylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H15NO3/c20-16(14-9-5-2-6-10-14)15-12-19(18(22)17(15)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI-Schlüssel |
FIRIWTSTHPSGFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
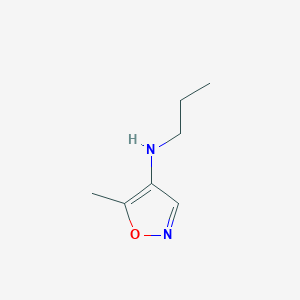

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
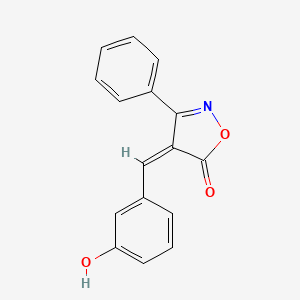
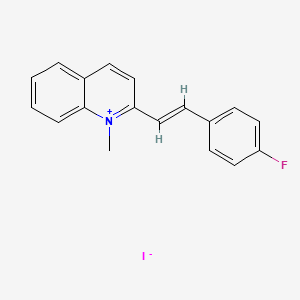
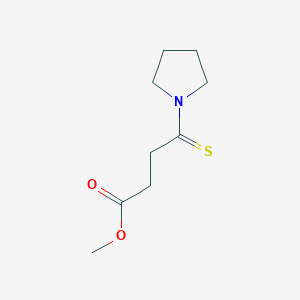
![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)


